molecular formula C11H12O4 B2992126 2-(methoxycarbonyl)-3,6-dimethylbenzoicacid CAS No. 1015-54-9

2-(methoxycarbonyl)-3,6-dimethylbenzoicacid

Cat. No.: B2992126
CAS No.: 1015-54-9
M. Wt: 208.213
InChI Key: POJXDEQEBNIOHC-UHFFFAOYSA-N
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Description

2-(methoxycarbonyl)-3,6-dimethylbenzoic acid is an organic compound with a molecular formula of C11H12O4. It is a derivative of benzoic acid, featuring a methoxycarbonyl group and two methyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxycarbonyl)-3,6-dimethylbenzoic acid can be achieved through several methods. One common approach involves the esterification of 3,6-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of 2-(methoxycarbonyl)-3,6-dimethylbenzoic acid may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield while minimizing the need for corrosive liquid acids. Additionally, continuous flow reactors can be employed to optimize the production process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(methoxycarbonyl)-3,6-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,6-dimethylbenzoic acid, while reduction could produce 2-(hydroxymethyl)-3,6-dimethylbenzoic acid.

Scientific Research Applications

2-(methoxycarbonyl)-3,6-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Research into potential pharmaceutical applications may explore its use as a building block for drug development.

    Industry: It serves as a precursor for the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(methoxycarbonyl)-3,6-dimethylbenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, esterases can hydrolyze the ester group to release the corresponding carboxylic acid and methanol. This hydrolysis reaction is crucial for the compound’s metabolic processing and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethylbenzoic acid: Lacks the methoxycarbonyl group, making it less reactive in esterification reactions.

    2-(methoxycarbonyl)benzoic acid: Similar structure but without the methyl groups, affecting its steric and electronic properties.

Uniqueness

2-(methoxycarbonyl)-3,6-dimethylbenzoic acid is unique due to the presence of both the methoxycarbonyl group and the two methyl groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-methoxycarbonyl-3,6-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-6-4-5-7(2)9(11(14)15-3)8(6)10(12)13/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJXDEQEBNIOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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